4-Methylimidazo[1,2-A]quinoxaline
Description
Properties
IUPAC Name |
4-methylimidazo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOBVJUESFGLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512773 | |
| Record name | 4-Methylimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68008-53-7 | |
| Record name | 4-Methylimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methylimidazo 1,2 a Quinoxaline and Its Analogues
Traditional and Optimized Cyclization-Condensation Routes
The cornerstone of imidazo[1,2-a]quinoxaline (B3349733) synthesis has traditionally been the condensation of a quinoxaline (B1680401) precursor with a suitable cyclizing agent, followed by an intramolecular cyclization. These methods, while foundational, have been the subject of optimization to improve yields, reduce reaction times, and simplify work-up procedures.
Reactions Involving Alpha-Aminoalcohols and Quinoxalines
A prominent strategy for the synthesis of imidazo[1,2-a]quinoxaline derivatives involves the condensation of an appropriate alpha-aminoalcohol with a quinoxaline moiety, which is then followed by intramolecular cyclization. nih.gov This approach has been instrumental in the preparation of novel derivatives. For instance, new imidazo[1,2-a]quinoxaline derivatives have been successfully synthesized through this condensation-cyclization sequence, which can be further modified by nucleophilic substitutions to generate a library of compounds. nih.gov
The general synthetic route can be illustrated by the reaction of a substituted 2-chloroquinoxaline (B48734) with an alpha-aminoalcohol. The initial condensation is typically followed by an intramolecular cyclization to furnish the fused imidazo[1,2-a]quinoxaline ring system. This method highlights the utility of readily available starting materials for constructing complex heterocyclic frameworks.
Multi-Step Approaches to Fused Heterocyclic Systems
The construction of the 4-methylimidazo[1,2-a]quinoxaline scaffold can also be achieved through multi-step synthetic sequences. These routes offer the flexibility to introduce a variety of substituents on the heterocyclic core. A representative multi-step synthesis starts from the reaction of o-phenylenediamine (B120857) with 2-oxopropionaldehyde in a suitable solvent like DMF to yield 2-methyl-quinoxaline. sapub.org This intermediate can then undergo further transformations to build the imidazole (B134444) ring.
Another versatile multi-step approach involves the initial synthesis of an intermediate, 5-amino-1-(2-amino-phenyl)-1H-imidazole-4-carbonitrile, which is prepared in a three-step sequence starting from 2,3-diaminomaleonitrile. nih.gov This intermediate can then undergo internal cyclization under basic conditions to yield the imidazo[1,2-a]quinoxaline core. nih.gov Such multi-step strategies, while longer, provide access to a wider range of functionalized analogues.
Transition Metal-Catalyzed Synthetic Strategies
The advent of transition metal catalysis has revolutionized organic synthesis, and the preparation of imidazo[1,2-a]quinoxalines is no exception. Catalytic systems based on copper and palladium have emerged as powerful tools for the efficient construction of this heterocyclic system, often offering milder reaction conditions and broader substrate scope compared to traditional methods.
Copper-Catalyzed C-N Coupling Reactions
Copper-catalyzed C-N coupling reactions have proven to be an effective method for the synthesis of nitrogen-containing heterocycles. While direct copper-catalyzed synthesis of this compound is an area of ongoing research, related structures have been successfully synthesized using this methodology. For example, an efficient copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) has been developed for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org This type of Ullmann-type coupling, followed by intramolecular nucleophilic attack, provides a conceptual framework that could be adapted for the synthesis of imidazo[1,2-a]quinoxaline analogues. organic-chemistry.org
A proposed mechanism for such reactions typically involves the formation of a copper acetylide and an N-acyliminium salt, which then couple to form the desired product. organic-chemistry.org This highlights the potential of copper catalysis in facilitating the key bond-forming steps required for the assembly of the imidazo[1,2-a]quinoxaline scaffold.
Palladium-Catalyzed Processes
Palladium catalysis has been extensively utilized in the synthesis of complex heterocyclic compounds. For the preparation of imidazo[1,2-a]quinoxaline analogues, palladium-catalyzed coupling reactions, such as the Suzuki cross-coupling, have been employed. nih.gov For instance, new imidazo[1,2-a]quinoxaline analogues have been synthesized in good yields via a bimolecular condensation followed by a Suzuki cross-coupling reaction on the imidazole ring, often assisted by microwave irradiation. nih.gov
Furthermore, palladium-catalyzed reductive annulation of catechols and nitroarylamines has been reported as a straightforward method to access novel quinoxaline derivatives, which are key precursors for imidazo[1,2-a]quinoxalines. rsc.org Palladium catalysts also enable multicomponent reactions, providing a modular approach to asymmetrically substituted imidazolines, which are structurally related to the imidazole part of the target molecule. mdpi.com
| Methodology | Catalyst/Reagents | Key Transformation | Advantages |
|---|---|---|---|
| Cyclization-Condensation | Alpha-aminoalcohols, Quinoxalines | Condensation followed by intramolecular cyclization | Use of readily available starting materials |
| Copper-Catalyzed C-N Coupling | CuI, Ligands (e.g., DMEDA) | Ullmann-type coupling | Economical and practical for N-heterocycles |
| Palladium-Catalyzed Coupling | Pd catalysts (e.g., for Suzuki coupling) | Cross-coupling reactions, Reductive annulation | High efficiency, broad substrate scope |
| Metal-Free Synthesis | Iodine, Oxidants | Decarboxylative cyclization, C-H amination | Environmentally friendly, avoids metal contamination |
Metal-Free and Environmentally Conscious Synthetic Protocols
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. rsc.org This trend has also impacted the synthesis of quinoxaline and imidazo[1,2-a]quinoxaline derivatives, with a focus on avoiding the use of toxic and expensive transition metals. rsc.org
Metal-free synthetic strategies often rely on the use of readily available and less toxic reagents. For example, an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines has been developed to afford imidazo[1,5-a]quinolines, a related class of fused N-heterocycles, in moderate to good yields. nih.gov This approach is attractive due to its operational simplicity and the avoidance of transition-metal catalysts. nih.gov
Catalyst-Free Annulations and Cyclizations
In the pursuit of greener and more cost-effective synthetic protocols, catalyst-free reactions have emerged as a highly attractive strategy. These methods eliminate the need for, often expensive and toxic, metal or organic catalysts, thereby simplifying purification processes and reducing environmental impact. For the synthesis of quinoxaline derivatives, a foundational component of the target scaffold, a sustainable, reagent-free, and catalyst-free methodology has been developed. rsc.org This approach involves the mechanochemical agitation of 1,2-diamines and 1,2-dicarbonyl compounds, affording the corresponding quinoxalines in minutes, often in quantitative yields, with a near-zero E-factor as water is the only byproduct. rsc.org
Similarly, catalyst-free annulation reactions have been reported for the synthesis of related heterocyclic systems. For instance, the reaction of quinolines with two molecules of aryltrifluoroacetylacetylenes proceeds without a catalyst to yield functionalized oxazinoquinolines. researchgate.net The development of catalyst-free protocols for the direct synthesis of the imidazo[1,2-a]quinoxaline ring system is an active area of research. One such approach reports a solvent-free and catalyst-free synthesis of fused bis-heterocycles that include the imidazo[1,2-a]pyridine (B132010) framework, a close structural relative. mdpi.com These examples underscore the potential for developing a completely catalyst-free synthesis of this compound.
A notable example of a catalyst-free cyclization is the reaction of para-quinone methide derivatives with homophthalic anhydrides, which proceeds via a [4+2] cyclization to construct dihydrocoumarin (B191007) frameworks in high yields and diastereoselectivities. nih.gov Furthermore, a highly efficient and catalyst-free protocol for the synthesis of quinoxalines has been reported using methanol (B129727) as a solvent at ambient temperature, yielding products within one minute. nih.gov The application of such catalyst-free cyclocondensation reactions to the synthesis of this compound by reacting an appropriately substituted 2-aminoquinoxaline with a suitable three-carbon synthon represents a promising and sustainable synthetic route.
Aqueous Medium and Green Solvent Methodologies
The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally benign solvents. Water and other green solvents are increasingly being adopted in the synthesis of heterocyclic compounds to minimize the environmental footprint of chemical processes. The synthesis of quinoxaline derivatives has been successfully achieved in high yields using water or ethanol (B145695) as the reaction medium in the presence of a recyclable and biodegradable solid acid catalyst, cellulose (B213188) sulfuric acid. rsc.org
The use of the green solvent 2-methyltetrahydrofuran (B130290) (2-Me-THF) has been explored in the synthesis of related triazolo[1,5-a]quinoxalin-4(5H)-one scaffolds, although in some cases, a decrease in yield was observed under microwave conditions compared to conventional heating. rsc.org This highlights the need for careful optimization when transitioning to greener solvents. Another approach involves a one-minute, scalable, and catalyst-free synthesis of quinoxalines in methanol at room temperature, demonstrating the feasibility of using simple alcohols as green solvents for the preparation of key precursors. nih.gov The development of synthetic routes to this compound that proceed efficiently in aqueous media or other green solvents is a key goal for sustainable chemical manufacturing.
Modern Techniques in Imidazo[1,2-A]quinoxaline Synthesis
The integration of modern technologies into synthetic organic chemistry has revolutionized the way molecules are made. Techniques such as microwave-assisted synthesis, electrochemistry, and photoredox catalysis offer unique advantages in terms of reaction speed, efficiency, and selectivity.
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. In the synthesis of imidazo[1,2-a]quinoxaline analogues, microwave assistance has been successfully employed. For instance, new imidazo[1,2-a]quinoxaline derivatives were synthesized in good yields through a bimolecular condensation and subsequent Suzuki cross-coupling reaction under microwave irradiation. nih.gov
The synthesis of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of the epidermal growth factor receptor (EGFR) also utilized microwave heating to facilitate the key cyclization step. Similarly, the synthesis of various heterocyclic systems, such as imidazo[1,2-a]pyrimidines and nih.govoxazine derivatives, has been shown to be more efficient under microwave conditions compared to conventional heating. This often involves solvent-free conditions or the use of a solid support like alumina, further enhancing the green credentials of the synthesis. The application of MAOS to the synthesis of this compound can be expected to provide significant advantages in terms of speed and efficiency.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Heterocyclic System | Reaction Conditions (Conventional) | Yield (Conventional) | Reaction Conditions (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| 6-substituted benzimidazo[1,2-c]-quinazolines | Classical heating | Lower | N,N-dimethyl acetamide (B32628) (DMAC), no catalyst | Higher | |
| 4-aminoquinazoline derivatives | Conventional heating | - | CH3CN/HOAc, 160°C, 10 min | High | |
| 8H-quinazolino[4,3-b]quinazolin-8-ones | Conventional heating | Lower | Graphite, 60 W, 150°C, 30 min | Better | |
| 3,4-dihydro-2H-benzo[b] nih.govoxazines | Longer reaction time | Lower | 150 W, 100°C | Higher |
Electrochemical Synthesis Approaches
Electrochemical synthesis offers a unique and sustainable alternative to traditional chemical methods. By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can often be avoided, leading to cleaner reaction profiles and reduced waste. While the direct electrochemical synthesis of this compound is not yet widely reported, the application of this technology to closely related heterocyclic systems is well-documented.
For example, an effective and straightforward metal-free protocol for the C3-sulfonylation of imidazo[1,2-a]pyridines has been developed using an electrochemical oxidative cross-coupling reaction. This method provides access to biologically useful compounds in high yields. The broader field of electrochemical synthesis of N-heterocycles is rapidly expanding, with methods for both the construction and functionalization of these ring systems. These reactions are typically conducted under mild conditions in environmentally friendly solvents, making them highly sustainable. The generation of reactive radical intermediates via electrochemical means is a key feature of many of these transformations. Given the structural similarities, it is conceivable that an electrochemical approach could be developed for the cyclization or functionalization of the imidazo[1,2-a]quinoxaline core.
Photoredox Catalysis in Imidazo[1,2-A]quinoxaline Formation
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of a wide variety of chemical bonds under exceptionally mild conditions. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of highly reactive radical intermediates. While direct examples of photoredox catalysis for the synthesis of this compound are still emerging, the application of this technology to the closely related imidazo[1,2-a]pyridine and quinoxalin-2(1H)-one scaffolds provides strong evidence for its potential.
Researchers have successfully employed visible light-promoted reactions for the C-H functionalization of imidazo[1,2-a]pyridines, including C3-aminoalkylation and difluoromethylenephosphonation, using organic dyes like Rose Bengal as the photocatalyst. nih.gov Similarly, the C3-arylation of quinoxalin-2(1H)-ones has been achieved with high selectivity using Eosin Y and potassium iodide as photocatalysts under aerobic conditions. A plausible mechanism for these transformations involves the photocatalyst absorbing light to reach an excited state, which then initiates a single-electron transfer cascade to generate the desired radical species. The development of a photoredox-catalyzed route to this compound could offer a highly efficient and selective method for its synthesis under mild, green conditions. An unprecedented route for the synthesis of imidazo[1,2-a]pyridinones has been developed using a visible-light photocatalyzed tandem sequence in a microchannel reactor, showcasing the innovative applications of this technology.
Divergent Synthetic Routes and Regioselectivity Control
The ability to generate a diverse range of structurally related compounds from a common intermediate is a hallmark of efficient synthetic design. Divergent synthetic strategies are invaluable for creating libraries of analogues for structure-activity relationship studies. Furthermore, controlling the regioselectivity of reactions is crucial when multiple reactive sites are present in a molecule.
In the context of imidazo[1,2-a]quinoxalines, a divergent approach could involve the synthesis of a common precursor that can be selectively functionalized at different positions. For example, a reported synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines provides a handle for further diversification at the 4-position. The synthesis of novel imidazo[1,2-a]quinoxaline derivatives as PDE4 inhibitors also highlights the importance of being able to introduce substituents at specific positions, such as a methylamino group at position 4 and a variable group at position 1, to modulate biological activity.
Regioselectivity is a key challenge in the synthesis of fused heterocyclic systems where the cyclization can occur on different nitrogen atoms. For instance, the synthesis of imidazo[1,5-a]quinoxalines, a constitutional isomer of the [1,2-a] fused system, has been achieved with high regioselectivity. mdpi.com The outcome of the reaction can be directed by the choice of reactants, such as the use of ketones versus aldehydes in an unconventional Pictet-Spengler reaction, leading to different cyclization pathways. mdpi.com A divergent protocol for the synthesis of different isoquinolino-fused quinazolinone derivatives has also been reported, demonstrating how a cascade reaction approach can lead to structural diversity. The synthesis of this compound itself is an example of regioselective synthesis, where the cyclization of a 2-aminoquinoxaline precursor with a propan-2-one equivalent occurs specifically to form the desired isomer.
Chemical Transformation and Derivatization of the Imidazo 1,2 a Quinoxaline Core
Functionalization Strategies at Key Positions (e.g., C-1, C-4, C-6, C-7, C-8)
The reactivity of the imidazo[1,2-a]quinoxaline (B3349733) core allows for selective functionalization at several key positions. The electronic properties of the fused ring system dictate the preferred sites for substitution, with the C-1, C-4, and positions on the benzene (B151609) ring (C-6, C-7, C-8) being common targets for modification.
C-1 Position: The C-1 position can be substituted with various groups. For instance, studies have shown that introducing a weakly hindered group at this position is important for certain biological activities. nih.gov Syntheses have been developed to create 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines. researchgate.net
C-4 Position: The C-4 position is particularly susceptible to nucleophilic substitution. nih.govresearchgate.net The introduction of an amino group, specifically a methylamino group, at this position has been shown to be critical for potent phosphodiesterase 4 (PDE4) inhibitory properties. nih.gov Researchers have successfully synthesized 4-aminoimidazo[1,2-a]quinoxaline by aminating the parent compound with sodium amide. researchgate.net Further modifications can be made, such as the introduction of a cyclopentylamino group, which has resulted in compounds with high affinity for A1 adenosine (B11128) receptors. researchgate.net
Benzene Ring Positions (C-6, C-7, C-8): The benzene portion of the quinoxaline (B1680401) ring system can also be functionalized. For example, 7-substituted imidazo[1,2-a]quinoxalines have been synthesized to explore the impact of substituents at this position. researchgate.net The synthesis of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx), an isomer of a known carcinogenic heterocyclic aromatic amine, involved a multi-step process starting from 4-fluoro-5-nitro-benzene-1,2-diamine, highlighting methods to build upon the quinoxaline core with specific substitution patterns. nih.gov
The following table summarizes selected functionalization strategies for the imidazo[1,2-a]quinoxaline scaffold.
| Position | Reaction Type | Reagents/Conditions | Resulting Substituent | Reference |
| C-1 | Arylation | Not specified | Aryl group | researchgate.net |
| C-4 | Nucleophilic Substitution (Amination) | Sodium amide in dimethylaniline | Amino group | researchgate.net |
| C-4 | Nucleophilic Substitution | Methylamine | Methylamino group | nih.gov |
| C-4 | Nucleophilic Substitution | Cyclopentylamine | Cyclopentylamino group | researchgate.net |
| C-7 | General Substitution | Not specified | Various substituents | researchgate.net |
Introduction of Heterocyclic Substituents
Incorporating additional heterocyclic rings onto the 4-methylimidazo[1,2-a]quinoxaline core is a common strategy to expand chemical diversity and modulate biological activity. These substituents can be introduced at various positions, often through cross-coupling reactions or by building the heterocycle onto a pre-functionalized core.
One effective method for introducing aryl and heteroaryl groups is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction has been successfully employed for substitution on the imidazole (B134444) ring of the imidazo[1,2-a]quinoxaline system, often with microwave assistance to enhance reaction rates and yields. nih.gov For example, new analogues have been synthesized via a sequence involving bimolecular condensation, coupling with ortho-fluoroaniline, and a subsequent Suzuki cross-coupling to introduce substituents onto the imidazole portion. nih.gov
In other research, heterocyclic substituents have been introduced at the C-2 position of an imidazolone (B8795221) core to generate compounds with specific biological affinities. researchgate.net While not directly on the this compound, this demonstrates a broader strategy of using heterocyclic substituents to target biological molecules. The introduction of a 4-pyridyl ring, for instance, has been shown to be effective in certain contexts. researchgate.net The researchgate.netCurrent time information in Bangalore, IN.ontosight.aitriazolo[4,3-a]quinoxaline system, a related fused heterocycle, is often synthesized by reacting 2-hydrazinoquinoxaline (B1584267) with carbonyl derivatives, which allows for the introduction of various alkyl or aryl substituents that can themselves be heterocycles. nih.gov
| Parent Scaffold | Position of Substitution | Heterocycle Introduced | Method | Reference |
| Imidazo[1,2-a]quinoxaline | Imidazole Ring | Various aryl/heteroaryl groups | Suzuki Cross-coupling | nih.gov |
| Imidazolone | C-2 | 4-Pyridyl | Not specified | researchgate.net |
| 2-Hydrazinoquinoxaline | N/A (forms fused ring) | researchgate.netCurrent time information in Bangalore, IN.ontosight.aiTriazole | Condensation with carbonyl derivatives | nih.gov |
Modifications Leading to Fused Ring Systems and Polymeric Derivatives
The imidazo[1,2-a]quinoxaline core can be elaborated into more complex, polycyclic structures by fusing additional rings onto the existing framework. These modifications significantly alter the size, planarity, and electronic properties of the molecule.
One approach involves the synthesis of benzo nih.govresearchgate.netimidazo[1,2-a]quinoxalines. These tetracyclic compounds can be constructed through a copper-catalyzed one-pot process from aryl halides or via an iodine-mediated direct sp³ C-H amination reaction starting from 2-(benzoimidazol-1-yl)aniline substrates. researchgate.netrsc.org This latter method is notable for being transition-metal-free, operationally simple, and high-yielding. rsc.org
Another related fused system, the researchgate.netCurrent time information in Bangalore, IN.ontosight.aitriazolo[4,3-a]quinoxaline, is prepared from 2,3-dichloroquinoxaline. The synthesis involves substitution with hydrazine, followed by ring closure with reagents like triethyl orthoformate to form the fused triazole ring. nih.govnih.gov This creates a tri-heterocyclic system with a broad spectrum of reported biological activities. nih.gov
While the direct polymerization of this compound is not extensively detailed, syntheses of polymers bearing related 2,3-diphenylquinoxaline (B159395) substituents have been reported. researchgate.net These materials are typically designed for their electron-transporting properties, suggesting a potential application for polymeric derivatives of the imidazo[1,2-a]quinoxaline scaffold in materials science. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions
The chemical behavior of the this compound core is characterized by its susceptibility to both electrophilic and nucleophilic attacks at different positions. The quinoxaline ring system is inherently electron-deficient, which makes it a target for nucleophiles. rsc.org
Nucleophilic Substitution: Nucleophilic substitution is a key reaction for functionalizing the imidazo[1,2-a]quinoxaline scaffold. The C-4 position is particularly activated for nucleophilic displacement. For example, new derivatives have been synthesized through a sequence that includes intramolecular cyclization followed by nucleophilic substitutions to introduce various functionalities. nih.govresearchgate.net A prominent example is the reaction with amines, such as methylamine, to produce 4-(methylamino)imidazo[1,2-a]quinoxaline derivatives, which have shown significant biological activity. nih.govmanchester.ac.uk The vicarious nucleophilic substitution (VNS) of hydrogen has also been explored on the quinoxaline N-oxide scaffold, where carbanions from nitriles can successfully add to the ring. rsc.org
Electrophilic Substitution: While the quinoxaline ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms, functionalization can still be achieved, particularly on the benzene ring portion under specific conditions. More commonly, electrophilic substitution is directed towards N-oxide derivatives of the quinoxaline core. Quinoxaline 1,4-dioxides, for instance, exhibit high reactivity and can undergo various rearrangements and substitutions. mdpi.com Chlorination and bromination of the imidazo[1,2-a]quinoxaline core have been achieved using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), respectively, demonstrating that electrophilic halogenation is a viable functionalization strategy. researchgate.net
Investigations into the Biological and Pharmacological Research of Imidazo 1,2 a Quinoxaline Derivatives
Research on Antiproliferative and Anticancer Mechanisms in Pre-clinical Models
Imidazo[1,2-a]quinoxaline (B3349733) derivatives have demonstrated notable antiproliferative and anticancer properties in a variety of preclinical models. researchgate.netmdpi.comnih.govnih.gov These compounds exert their effects through multiple mechanisms, targeting key cellular processes involved in cancer cell growth and survival.
A significant area of research has focused on the ability of imidazo[1,2-a]quinoxaline derivatives to inhibit tubulin polymerization. nih.gov Tubulin is a critical protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy.
Certain imidazo[1,2-a]quinoxaline derivatives have been identified as tubulin polymerization inhibitors that act at the colchicine-binding site. nih.gov By binding to this site, these compounds prevent the assembly of tubulin into microtubules, leading to a disruption of the microtubule network. researchgate.net This interference with microtubule formation causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis or cell death. nih.govresearchgate.net For instance, some quinazoline-4-tetrahydroquinoline analogues, which share structural similarities, have shown potent inhibition of tubulin polymerization and significant antitumor activity in xenograft models. nih.gov However, it is noteworthy that not all anticancer imidazo[1,2-a]quinoxalines function through this mechanism. For example, the compound EAPB02303, despite its potent anti-melanoma activity, does not inhibit tubulin polymerization. nih.gov
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and NF-κB-inducing kinase (NIK).
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation. researchgate.netmdpi.comnih.gov A number of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors have been designed and synthesized to target EGFR. mdpi.comnih.gov Several of these compounds have demonstrated potent inhibitory activity against both wild-type EGFR and gefitinib-resistant EGFR mutants (L858R/T790M). mdpi.comnih.gov For example, compound 6b showed significant inhibitory potential against the gefitinib-resistant H1975 cell line. mdpi.comnih.govnih.gov
NIK Inhibition: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is implicated in cancer. NIK is a central kinase in the non-canonical NF-κB pathway. Imidazolone (B8795221) derivatives, structurally related to imidazo[1,2-a]quinoxalines, have been shown to bind to NIK and inhibit the non-canonical NF-κB activation pathway. researchgate.net Specifically, these compounds can prevent the NIK-dependent processing of p100 to p52, a key step in this signaling cascade. researchgate.net
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). PDE4 is a specific isoform that is a key regulator of intracellular cAMP levels and is involved in inflammatory and immune responses. mdpi.com Inhibition of PDE4 leads to an increase in cAMP, which can have various downstream effects, including the suppression of pro-inflammatory cytokine production. mdpi.comresearchgate.net
New imidazo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against the PDE4 isoform. researchgate.netnih.gov These studies have shown that certain derivatives are potent inhibitors of PDE4, with the methylamino group at position 4 and a weakly hindered group at position 1 being important for activity. nih.gov The inhibition of PDE4 by these compounds can lead to an increase in intracellular cAMP levels. researchgate.net
Imidazo[1,2-a]quinoxaline derivatives can modulate key cellular signaling pathways, including the NF-κB and CREB pathways, which are critical for cell survival, proliferation, and inflammation.
NF-κB Pathway: The NF-κB pathway is a central regulator of immune and inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Some imidazo[1,2-a]quinoxaline derivatives have been developed as inhibitors of IKK (IκB kinase), a key kinase complex that activates the NF-κB pathway. nih.gov For instance, compound 6a has shown potent and selective inhibition of IKK2, and docking studies have provided insights into the molecular interactions responsible for this inhibition. nih.gov Additionally, 2-Amino-3-methylimidazo[4,5-f]quinoline, a related compound, has been shown to induce inflammation through the TLR4/NF-κB signaling pathway in zebrafish livers. nih.gov
CREB Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that is activated by increased intracellular cAMP levels. As mentioned earlier, some imidazo[1,2-a]quinoxaline derivatives inhibit PDE4, leading to elevated cAMP. researchgate.net This increase in cAMP can subsequently lead to the phosphorylation and activation of CREB. researchgate.net
The antiproliferative activity of imidazo[1,2-a]quinoxaline derivatives has been evaluated against a wide range of human cancer cell lines. These studies have provided valuable data on the potency and selectivity of these compounds.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
| Imidazo[1,2-a]quinoxaline-2-carbonitrile derivative (RA-22) | MDA-MB-231 (breast cancer), HCT-116 (colorectal cancer) | Cytotoxic response, inhibition of cancer stem cells. | researchgate.net |
| Imidazo[1,2-a]quinoxaline analogues | A375 (melanoma) | High growth inhibition activity compared to references. | nih.gov |
| Non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitors | A549 (lung cancer), HCT-116 (colon cancer), MDA-MB-231 (breast cancer), H1975 (gefitinib-resistant lung cancer) | Excellent antiproliferative activity, with some compounds showing significant inhibition of gefitinib-resistant cells. | mdpi.comnih.govnih.gov |
| researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives | A375 (melanoma) | Compound 17a showed an EC50 of 365 nM. | mdpi.com |
| 4-Substituted Anilino Imidazo[1,2-a] and Triazolo[4,3-a]quinoxalines | MT-4 (T-cell leukemia) | Compounds 5 , 7 , and 10 showed cytotoxicity. | researchgate.net |
| 1-(3,4-dihydroxyphenyl)imidazo[1,2-a]quinoxaline derivatives | A375 (melanoma) | Interesting in vitro low nanomolar cytotoxic activity. | nih.gov |
These studies highlight the broad-spectrum antiproliferative activity of imidazo[1,2-a]quinoxaline derivatives against various cancer types, including those that have developed resistance to existing therapies.
Research on Antimicrobial Activities
In addition to their anticancer properties, imidazo[1,2-a]quinoxaline derivatives have also been investigated for their antimicrobial potential. Heterocyclic systems containing the quinoxaline (B1680401) moiety have long been recognized for their diverse biological activities, including antibacterial and antifungal effects.
Studies on imidazo[1,5-a]quinoxaline (B8520501) derivatives containing a pyridinium (B92312) moiety have shown that their antimicrobial properties are influenced by the nature of the alkyl substituents at position 1 of the pyridine (B92270) ring and position 5 of the imidazo[1,5-a]quinoxaline system. kpfu.runih.gov It was observed that chlorides and iodides of these derivatives were generally more active against bacteria than fungi. kpfu.runih.gov Specifically, compounds 3d , 3e , 3m , and 3n from one study demonstrated effective bacteriostatic activity. kpfu.runih.gov
Furthermore, some 4-substituted anilino imidazo[1,2-a] and researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxalines have been evaluated for their in vitro antimicrobial activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria (e.g., S. aureus, Salmonella spp.), mycobacteria (M. fortuitum, M. smegmatis, M. tuberculosis), and fungi (C. albicans, A. fumigatus). researchgate.net
Antibacterial Activity Investigations and Molecular Targets
Derivatives of the quinoxaline family have been synthesized and evaluated for their potential as antimicrobial agents, including activity against plant pathogenic bacteria. rsc.org Studies have shown that certain quinoxaline derivatives exhibit significant antibacterial properties. For instance, compound 5k from one study demonstrated good activity against Acidovorax citrulli. rsc.org Other research into imidazo[1,2-a]pyrazine (B1224502) derivatives, a related heterocyclic structure, also identified compounds with notable antibacterial activity against Staphylococcus aureus. While the broader quinoxaline class shows promise, specific investigations into 4-methylimidazo[1,2-a]quinoxaline as an antibacterial agent and its precise molecular targets, such as DNA gyrase, are areas requiring further detailed exploration.
Antifungal Activity Studies, including Phytopathogenic Fungi
The antifungal potential of imidazo[1,2-a]quinoxaline derivatives has been a significant area of research, particularly for agricultural applications against phytopathogenic fungi. nih.govresearchgate.netdntb.gov.ua
Thirty-six new imidazo[1,2-a]quinoxaline derivatives were synthesized and tested against ten common agricultural phytopathogenic fungi, with some compounds showing broader-spectrum activity than commercial fungicides like chlorothalonil (B1668833) and hymexazol. nih.govresearchgate.net The most susceptible fungal strains included Valsa mali and Botrytis cinerea. nih.gov Specifically, compounds designated as 5c and 5f showed potent inhibitory effects against Valsa mali (EC₅₀ = 5.6 μg/mL) and Fusarium solani (EC₅₀ = 5.1 μg/mL), respectively. nih.gov The proposed mechanism for this antifungal action involves the disruption of hyphal differentiation, spore germination, and the growth of the germ tube. nih.gov Further molecular docking studies suggested that for one derivative, compound 5b, the antifungal activity's target might be succinate (B1194679) dehydrogenase (SDH). researchgate.net
Other studies on different quinoxaline derivatives have also reported potent antifungal activities. One series of quinoxalinylhydrazide derivatives showed impressive results against Rhizoctonia solani, with 29 compounds having EC₅₀ values below 1.00 μg/mL. mdpi.com Similarly, novel quinoxaline-triazole compounds have been synthesized, with some showing strong activity against Candida species, at times exceeding that of the reference drug fluconazole. acs.org
Table 1: Antifungal Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| Compound 5c | Valsa mali | 5.6 | nih.gov |
| Compound 5f | Fusarium solani | 5.1 | nih.gov |
| Compound 5j | Rhizoctonia solani | 8.54 | rsc.org |
| Compound 5t | Rhizoctonia solani | 12.01 | rsc.org |
| Compound 15 | Gibberella zeae | 0.87 | mdpi.com |
| Compound 28 | Rhizoctonia solani | 0.15 | mdpi.com |
| Compound 5d (Quinoxaline-Triazole) | Candida krusei | 2 (MIC₉₀) | acs.org |
Antiviral Activity Research and Mechanism of Action
The quinoxaline scaffold is a subject of significant interest in the development of new antiviral agents, particularly for respiratory viruses. nih.govrsc.orgresearcher.lifenih.gov The planar, polyaromatic structure of these compounds makes them good candidates for interacting with viral proteins. nih.govrsc.org One key target identified for quinoxaline derivatives is the NS1 protein of the influenza virus, which is highly conserved and essential for the virus. nih.govrsc.org By binding to a cavity in the NS1A protein's double-stranded RNA (dsRNA) binding domain, these compounds can disrupt its function and inhibit viral replication. nih.govrsc.org
Research has also explored imidazo[1,5-a]quinoxaline and pyrazolo[1,5-a]quinoxaline derivatives for their ability to modulate Toll-like receptor (TLR) signaling, thereby impeding the activation of NF-κB, a key factor in the inflammatory response to viral infections. rsc.org The versatility of the quinoxaline core allows for structural modifications to target specific viral components, drawing parallels from their known mechanisms of action in cancer research to design potent antiviral drugs. rsc.org
Research on Anti-inflammatory Mechanisms
Imidazo[1,2-a]quinoxaline derivatives have been identified as potential anti-inflammatory agents through various mechanisms of action. nih.gov One line of research found that these compounds are potent inhibitors of phosphodiesterase 4 (PDE4) enzymes. nih.gov PDE4 inhibition leads to an increase in intracellular cAMP, which can suppress the transcription of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov
Further studies confirmed that imidazo[1,2-a]quinoxalines can impair TNF-α production and also prevent TNF-α-triggered cell death. nih.gov Interestingly, the structure-activity analysis revealed that these anti-inflammatory properties did not always correlate with their PDE4 inhibitory activity, suggesting other mechanisms are involved. nih.gov Subsequent investigation showed that these compounds modulate other signaling pathways, including activating the p38 MAPK pathway while inhibiting the PI3K pathway, which could account for their effects on TNF-α. nih.gov
Another significant anti-inflammatory target for this class of compounds is the IκB kinase (IKK) complex. nih.govnih.gov IKK is crucial for activating the NF-κB pathway, which plays a pivotal role in inflammation. nih.govnih.gov Certain imidazo[1,2-a]quinoxaline derivatives have been synthesized and shown to be potent and selective inhibitors of IKK2, further cementing their potential as anti-inflammatory drugs. nih.gov
Research on Targets for Metabolic Disorders (e.g., PTP1B Inhibition)
Protein tyrosine phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic conditions like type 2 diabetes and obesity because it acts as a negative regulator of insulin (B600854) and leptin signaling pathways. researchgate.netresearchgate.net Inhibiting PTP1B can enhance insulin sensitivity. researchgate.net
The synthesis of this compound has been explored in the context of creating novel PTP1B inhibitors through a scaffold-hopping approach. researchgate.net While much of the focused research has been on related structures like pyrrolo[1,2-a]quinoxalines, the findings are highly relevant. nih.gov Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been identified as potent, low-micromolar to sub-micromolar inhibitors of PTP1B. nih.gov The 4-benzyl derivative, for example, was the most potent inhibitor found in one study, with an IC₅₀ of 0.24 μM. nih.gov These compounds have been shown to act as insulin mimetics, increasing glucose uptake in cells. nih.gov Molecular modeling suggests these inhibitors bind to an allosteric site on the PTP1B enzyme. nih.gov
Table 2: PTP1B Inhibition by Quinoxaline Derivatives
| Compound Class | Specific Derivative | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline | 4-benzyl derivative | 0.24 μM | nih.gov |
| Imidazolidine-2,4-dione derivative | - | Increased glucose uptake by 15% | researchgate.net |
Research on Neurological Receptor Modulation (e.g., AMPA-type Non-NMDA Receptors)
A series of heterocyclic-fused imidazolylquinoxalinones, which are structurally related to this compound, have been designed as potent and selective antagonists for the AMPA subtype of glutamate (B1630785) receptors. acs.org These non-NMDA receptors are critical for fast excitatory synaptic transmission in the brain. nih.gov
In one study, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (compound 5a) demonstrated a high affinity for AMPA receptors with a Kᵢ value of 0.057 μM, comparable to the well-known antagonist NBQX. acs.org This compound showed over 5000-fold selectivity for AMPA receptors over NMDA receptors. acs.org Structure-activity relationship (SAR) studies indicated that the nitrogen atom at the 3-position of the fused imidazo (B10784944) ring is crucial, likely acting as a hydrogen bond acceptor in binding to the receptor. acs.org Furthermore, these compounds showed potent neuroprotective activity, inhibiting kainate-induced toxicity in hippocampal cell cultures with IC₅₀ values in the sub-micromolar range. acs.org
Table 3: Neurological Receptor Modulation by Imidazo[1,2-a]quinoxalinone Derivatives
| Compound | Target Receptor | Affinity (Kᵢ) | Neuroprotective Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) | AMPA | 0.057 μM | 0.30 μM | acs.org |
| Compound 5c | AMPA | - | 0.32 μM | acs.org |
| Compound 9 | AMPA | - | 0.30 μM | acs.org |
| nih.govnih.govrsc.orgtriazolo[4,3-a] analogue (14a) | AMPA | 0.19 μM | - | acs.org |
Research on Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal)
The development of new treatments for neglected tropical diseases like Human African Trypanosomiasis (sleeping sickness) is a critical need. rsc.org Research has explored the imidazoquinoline chemotype for its antitrypanosomal activity. rsc.org While these efforts have led to compounds with improved solubility, this often came at the cost of reduced antiparasitic efficacy. rsc.org Related heterocyclic structures have also been investigated. Pyrrolo[1,2-a]quinoxaline derivatives have been reported to possess antiparasitic and antimalarial properties. researchgate.net Additionally, novel amide derivatives of 3-aminoquinoline (B160951) have shown promising antitrypanosomal activities, with some compounds exhibiting IC₅₀ values in the low nanomolar range, comparable to the drug melarsoprol. plos.org These findings underscore the potential of quinoline-based scaffolds in the search for new antiparasitic agents. plos.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of imidazo[1,2-a]quinoxaline (B3349733) derivatives is intrinsically linked to their core structural and electronic properties. The fundamental pharmacophore consists of the fused imidazole (B134444) and quinoxaline (B1680401) ring system, which provides a rigid framework for interaction with biological targets. researchgate.netmdpi.com
Key pharmacophoric features identified through various studies include:
Aromatic Rings : The fused benzene (B151609) and pyrazine (B50134) rings of the quinoxaline moiety, along with the imidazole ring, provide a large aromatic surface area capable of engaging in π-π stacking and hydrophobic interactions with target proteins. researchgate.netmdpi.com
Hydrogen Bond Acceptors/Donors : The nitrogen atoms within the imidazo[1,2-a]quinoxaline core act as hydrogen bond acceptors. researchgate.net Additionally, substituents introduced at various positions can serve as hydrogen bond donors or acceptors, which is a critical feature for binding affinity. For instance, in designing inhibitors for tubulin, a pharmacophore model for imidazo[1,2-a]quinoxalines included a hydrogen bond donor and a hydrogen bond acceptor as essential elements. researchgate.net
Hydrophobic Groups : The scaffold itself possesses hydrophobic character. The addition of specific hydrophobic substituents can further enhance binding to hydrophobic pockets within target enzymes or receptors. researchgate.net
Positively/Negatively Charged Groups : Depending on the specific target, the introduction of groups that can be positively or negatively charged at physiological pH can establish crucial electrostatic interactions. researchgate.net
For example, when designing imidazo[1,2-a]quinoxaline-based inhibitors, the core scaffold was aligned with known pharmacophoric features of other inhibitors, such as colchicine (B1669291), to ensure optimal interaction at the target's binding site. researchgate.net The imidazo[1,2-a]quinoxaline core of one compound was observed to align near a key methionine residue in the active site of the Epidermal Growth Factor Receptor (EGFR), highlighting the importance of the core's aryl system in binding. mdpi.com The addition of a methanol (B129727) group at the 2-position introduces a hydroxyl functionality, which can alter solubility and create new biological interaction points. ontosight.ai
Impact of Substituent Nature and Stereochemistry on Biological Efficacy and Selectivity
The biological efficacy and target selectivity of imidazo[1,2-a]quinoxalines are highly dependent on the nature and position of various substituents on the core scaffold.
Studies on phosphodiesterase 4 (PDE4) inhibitors revealed the critical importance of a methyl amino group at position 4 and a sterically unhindered group at position 1 for potent inhibitory activity. nih.gov For anticancer applications, particularly against melanoma, substitutions at different positions on the quinoxaline moiety were explored to modulate biological activity. nih.gov In the context of EGFR inhibitors, compounds featuring a benzylidene amino functionality were generally potent. nih.gov It was also noted that compounds with electron-donating groups generally possessed better activity than those with electron-withdrawing groups. nih.govmdpi.com For instance, trimethoxy substitutions were found to be preferable to dimethoxy groups. nih.gov Conversely, for other anticancer quinoxalines, an electron-withdrawing nitro group (NO₂) at the seventh position was found to decrease activity. mdpi.com
The saturation of the imidazole ring also plays a role; dihydroimidazo[1,2-a]quinoxalines were generally found to be less potent as EGFR inhibitors compared to their aromatic imidazo[1,2-a]quinoxaline counterparts. nih.gov
| Position of Substitution | Substituent Type/Nature | Impact on Biological Activity | Target/Application | Reference |
|---|---|---|---|---|
| Position 1 | Weakly hindered group | Increased potency | PDE4 Inhibition | nih.gov |
| Position 4 | Methyl amino group | Essential for potent activity | PDE4 Inhibition | nih.gov |
| General | Benzylidene amino functionality | Potent inhibition | EGFR Inhibition | nih.gov |
| General | Electron-donating groups (e.g., methoxy) | Enhanced activity | EGFR Inhibition | nih.gov |
| General | Electron-withdrawing groups | Decreased activity | EGFR Inhibition | nih.gov |
| Position 7 | NO₂ (Electron-withdrawing) | Decreased activity | Anticancer | mdpi.com |
| Imidazole Ring | Dihydro (saturated) vs. Imidazole (aromatic) | Dihydro derivatives are less potent | EGFR Inhibition | nih.gov |
Optimization Strategies for Potency and Specificity within Imidazo[1,2-A]quinoxaline Series
The optimization of the imidazo[1,2-a]quinoxaline scaffold into highly potent and specific drug candidates involves strategic chemical modifications. A primary strategy is the systematic variation of substituents at key positions of the heterocyclic core.
One successful approach involved identifying an initial lead compound, an imidazo[1,2-a]quinoxaline, as a c-Jun N-terminal kinase (JNK) inhibitor. researchgate.net Optimization of this lead led to a significantly more potent compound which was also highly selective for JNK over other kinases. researchgate.net This demonstrates a classic optimization strategy of modifying a lead compound to enhance both potency and specificity.
For developing new anticancer agents against melanoma, researchers screened different positions of the quinoxaline moiety for introducing novel substituents. nih.gov This exploration led to the discovery of compound EAPB02303, which was 20 times more potent than the clinical reference drug vemurafenib (B611658) against A375 melanoma cells. nih.gov Notably, this optimization also altered the mechanism of action, as EAPB02303 did not inhibit tubulin polymerization, unlike the first-generation compounds. nih.gov
Synthetic methodologies are crucial for optimization. Microwave-assisted Suzuki cross-coupling reactions have been employed for substitutions on the imidazole ring, allowing for rapid diversification and evaluation of analogues. nih.gov This technique facilitates the efficient synthesis of a library of compounds, which can then be screened to identify derivatives with improved antitumor activity. nih.gov The main sites for substitution to enhance anticancer activity are generally positions 1, 2, 3, 6, and/or 7. mdpi.com
| Optimization Strategy | Example Compound/Series | Outcome | Target/Application | Reference |
|---|---|---|---|---|
| Lead optimization via substituent modification | AX13587 | Increased potency and high specificity for JNK1 | JNK Inhibition | researchgate.net |
| Screening of novel substituents on the quinoxaline ring | EAPB02303 | 20-fold higher potency than vemurafenib; altered mechanism of action | Melanoma | nih.gov |
| Microwave-assisted Suzuki cross-coupling on the imidazole ring | Various imidazo[1,2-a]quinoxaline analogues | Efficient synthesis of derivatives with high antitumor activity against A375 cells | Melanoma | nih.gov |
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or DNA, to form a stable complex. abjournals.org This method is frequently employed to understand the binding modes of imidazo[1,2-a]quinoxaline (B3349733) derivatives and to rationalize their biological activities. abjournals.org
Docking studies have been instrumental in elucidating the interactions of this scaffold with various biological targets. For instance, in the pursuit of anticancer agents, derivatives of imidazo[1,2-a]quinoxaline were docked into the colchicine-binding site of tubulin. nih.gov One lead compound, 1A2, demonstrated a significant glide score of -11.45 kcal/mol, superior to the standard drug colchicine (B1669291) (-9.15 kcal/mol). nih.gov The analysis of its binding mode revealed crucial interactions with amino acid residues such as CYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, and LYS254. nih.gov
Similarly, non-covalent imidazo[1,2-a]quinoxaline-based inhibitors have been designed and evaluated against the epidermal growth factor receptor (EGFR). nih.govmdpi.com Molecular docking of a particularly potent compound, 6b, into the active site of both wild-type and mutant EGFR (L858R/T790M) helped to explain its inhibitory mechanism. nih.govmdpi.com The docking revealed that the imidazo[1,2-a]quinoxaline core was positioned near the mutant gatekeeper residue Met790 and that the imidazole (B134444) ring was sandwiched within a pocket formed by Val726, Leu844, and Cys797. nih.gov Furthermore, the ether oxygen atoms of the compound's methoxy (B1213986) groups formed weak hydrogen bonds with the catalytic Lys745 residue. nih.gov
In another study targeting NF-κB-inducing kinase (NIK), docking calculations were combined with molecular dynamics to propose a theoretical binding mode for imidazolone (B8795221) derivatives. researchgate.net This work highlighted the aminopyridine motif as a key anchor to the hinge region through multiple hydrogen bonds. researchgate.net The optimization of an imidazo[1,2-a]quinoxaline hit compound for c-Jun N-terminal kinase 1 (JNK1) inhibition also utilized molecular modeling, leading to a co-crystal structure that confirmed key molecular interactions. nih.gov
The following table summarizes representative docking scores for imidazo[1,2-a]quinoxaline derivatives against various targets.
| Compound/Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 1A2 | Tubulin (colchicine-binding site) | -11.45 | CYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, LYS254 nih.gov |
| Compound 6b | EGFR (mutant type L858R/T790M) | Not specified | Met790, Val726, Leu844, Cys797, Lys745 nih.gov |
| Colchicine (Reference) | Tubulin (colchicine-binding site) | -9.15 | Not specified nih.gov |
Virtual Screening and In Silico Lead Identification
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. abjournals.org This approach has been successfully applied to the imidazo[1,2-a]quinoxaline scaffold to identify promising lead compounds for further development.
In a notable study, a library of 34 fused imidazo[1,2-a]quinoxaline derivatives was rationally selected for virtual screening against the tubulin protein (PDB: 1SA0) to identify potential anticancer agents. nih.govmdpi.comresearchgate.net This in silico-based study aimed to pinpoint the most promising lead compound from the series, with colchicine used as a positive control. mdpi.com The virtual screening, coupled with molecular docking, successfully identified compound 1A2 as a potential lead against tubulin, exhibiting a maximized affinity and binding score at the colchicine-binding site. nih.govmdpi.comresearchgate.net The effectiveness of this in silico approach was later confirmed through in vitro assays. mdpi.comresearchgate.net
Another research effort used virtual screening, scaffold hopping, ADMET prediction, and molecular docking to discover imidazolidine-2,4-dione derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net This computer-driven approach demonstrates the power of in silico techniques to generate novel inhibitor candidates from a core scaffold. researchgate.net
The process of virtual screening and lead identification often involves several computational steps:
Library Preparation: A collection of imidazo[1,2-a]quinoxaline derivatives is compiled and their 3D structures are generated and optimized.
Target Preparation: The 3D structure of the biological target (e.g., tubulin, EGFR) is obtained from a protein database and prepared for docking.
Docking and Scoring: The library of compounds is docked into the target's binding site, and a scoring function is used to rank the compounds based on their predicted binding affinity.
Hit Selection: Top-ranking compounds are selected as "hits" for further experimental validation.
This methodology significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby streamlining the drug discovery pipeline. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. rsc.org For the 4-methylimidazo[1,2-a]quinoxaline scaffold and its derivatives, MD simulations provide critical insights into their conformational flexibility, the stability of ligand-target complexes, and the dynamics of binding.
In conjunction with molecular docking, MD studies have been used to refine the binding modes of imidazo[1,2-a]quinoxaline derivatives and to rationalize their affinity for specific targets. researchgate.net For example, after docking imidazolone derivatives into the NIK protein, exhaustive MD simulations were performed to propose a stable theoretical binding mode. researchgate.net These simulations can reveal the dynamic stability of key hydrogen bonds and other interactions observed in static docking poses, providing a more accurate picture of the binding event. researchgate.net
Molecular mechanics and energy minimization, which are foundational to MD simulations, have been extensively used for the conformational analysis of related heterocyclic amines, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a compound structurally related to the imidazo[1,2-a]quinoxaline core. acs.orgnih.govacs.org In one study, 1152 starting conformations of a MeIQx-DNA adduct were created and their energy was minimized to locate feasible structures. acs.orgnih.govacs.org This extensive search generated a mixture of conformations, which were categorized into families based on the position of the carcinogen's ring system relative to the DNA helix: major groove, minor groove, and base-displaced-intercalated. acs.orgnih.govacs.org Such detailed conformational analysis is crucial for understanding how these molecules interact with biological macromolecules like DNA and how structural modifications, such as the addition of a methyl group, can influence their conformational preferences. acs.orgnih.govacs.org
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. scirp.orgscirp.org These methods are valuable for understanding the intrinsic properties of the this compound scaffold.
DFT has been used to optimize the geometry of imidazo[1,2-a]quinoxaline derivatives before performing Quantitative Structure-Activity Relationship (QSAR) modeling. abjournals.org In a study involving 31 derivatives, the structures were optimized using DFT at the B3LYP/6-31+G(d,p) level to ensure that the calculated molecular descriptors used in the QSAR model were based on realistic molecular conformations. abjournals.org
Pharmacophore Modeling in Rational Drug Design
Pharmacophore modeling is a central component of rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a desired response.
The imidazo[1,2-a]quinoxaline scaffold has been explicitly selected as a pharmacophore for the design of anticancer agents targeting tubulin. nih.govmdpi.com The rationale for this selection was based on its structural similarity to other known tubulin inhibitors, including the approved drug colchicine and an investigational inhibitor, EAPB503. nih.govmdpi.com
In one study, a pharmacophore model was developed by aligning the key features of colchicine, EAPB503, and the target imidazo[1,2-a]quinoxaline compound. nih.govmdpi.com This alignment helped to refine the understanding of the crucial interactions needed for tubulin inhibition. nih.govmdpi.com Subsequently, a library of 34 imidazo[1,2-a]quinoxaline derivatives, which possessed the essential pharmacophoric features, were screened. mdpi.com These features included substitutions with a phenyl ring at the -4 position, an amino or imino group at the -1 position, and a cyano group at the -2 position. mdpi.com The synthesized compounds showed good fitness scores when evaluated against the pharmacophore model, demonstrating the utility of this approach in guiding the selection and design of new potential drug candidates. mdpi.com
Advanced Characterization and Analytical Techniques in Imidazo 1,2 a Quinoxaline Research
Spectroscopic Methods in Structural Elucidation (e.g., NMR, FT-IR, UV-Vis)
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Methylimidazo[1,2-a]quinoxaline. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of this compound.
In a typical analysis, the ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are observed for the protons on the quinoxaline (B1680401) and imidazole (B134444) rings, as well as the key methyl group at position 4.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. The spectrum for this compound would show distinct signals for each of its 11 carbon atoms, including the methyl carbon and the carbons of the fused heterocyclic system. While specific spectral data for this compound is not widely published in readily accessible literature, analysis of closely related imidazo[1,2-a]quinoxaline (B3349733) derivatives provides expected ranges for these signals. For instance, in derivatives, aromatic protons typically appear in the δ 7.0-9.0 ppm range in ¹H NMR, while aromatic and heterocyclic carbons are observed between δ 110-150 ppm in ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include C=N stretching within the quinoxaline and imidazole rings, C=C stretching from the aromatic systems, and C-H stretching and bending from the aromatic and methyl groups. For example, IR analysis of related imidazo[1,2-a]quinoxaline structures reveals characteristic peaks for C=N and C=C stretching in the 1500-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The fused aromatic rings of the imidazo[1,2-a]quinoxaline core give rise to characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The spectrum is a result of π → π* and n → π* electronic transitions within the conjugated system. Studies on similar quinoxaline derivatives often show absorption onsets in the range of 400-700 nm, corresponding to their electronic gaps.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements.
For this compound (C₁₁H₉N₃), the exact mass can be calculated. An HRMS analysis would aim to find an experimental mass-to-charge ratio ([M+H]⁺) that matches this calculated value to within a few parts per million (ppm), confirming the molecular formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural confirmation. By inducing fragmentation of the protonated molecular ion, a characteristic pattern of daughter ions is produced. The fragmentation of the imidazo[1,2-a]quinoxaline core would involve characteristic losses of small neutral molecules or radicals, helping to confirm the connectivity of the ring system.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₁₁H₉N₃). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 1: Theoretical Elemental Composition of this compound (C₁₁H₉N₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 72.11% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.95% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.93% |
| Total | | | | 183.214 | 100.00% |
An experimental result from an elemental analyzer that closely matches these theoretical percentages is a key criterion for confirming the identity and purity of a synthesized batch of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification of the synthesized this compound and for the assessment of its purity.
Column Chromatography
Following synthesis, crude products are often purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved through the column by a mobile phase (a solvent or mixture of solvents). For imidazo[1,2-a]quinoxaline derivatives, solvent systems such as mixtures of ethyl acetate (B1210297) and cyclohexane (B81311) or dichloromethane (B109758) and methanol (B129727) are commonly employed to isolate the target compound from starting materials, by-products, and other impurities. tandfonline.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used to assess the purity of the final compound. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The purity can be quantified by integrating the area of the peak. Reverse-phase HPLC, using columns like C8 or C18 with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions, is frequently used for analyzing related quinoxaline compounds.
Future Research Trajectories and Academic Perspectives
Unexplored Synthetic Avenues for Novel Imidazo[1,2-A]quinoxaline (B3349733) Scaffolds
While significant progress has been made in the synthesis of imidazo[1,2-a]quinoxalines, the quest for more efficient, diverse, and environmentally benign methodologies remains a key focus. Future synthetic research is anticipated to move beyond established routes, such as the condensation of α-aminoalcohols with quinoxalines or the bimolecular condensation of 2-imidazole carboxylic acid. nih.govnih.gov
Key Future Directions:
Multi-Component Reactions (MCRs): Designing novel one-pot, multi-component reactions will be crucial for rapidly generating libraries of structurally diverse imidazo[1,2-a]quinoxalines. This approach offers high atom economy and simplifies purification processes, accelerating the discovery of new lead compounds.
C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds on the imidazo[1,2-a]quinoxaline core represents a powerful and elegant strategy. researchgate.net Future work should focus on developing regioselective C-H activation protocols to introduce a wider range of substituents at positions that are currently difficult to access, thereby expanding the chemical space and enabling more nuanced structure-activity relationship (SAR) studies.
Flow Chemistry and Automation: The integration of continuous flow chemistry and automated synthesis platforms can enable high-throughput synthesis and optimization of reaction conditions. This technology will be instrumental in systematically exploring reaction parameters and producing compound libraries for screening.
Photoredox and Electrocatalysis: Harnessing the power of visible-light photoredox catalysis and electrochemistry can provide access to novel reaction pathways under mild conditions. These green chemistry approaches could facilitate the construction of complex imidazo[1,2-a]quinoxaline derivatives that are inaccessible through traditional thermal methods.
Asymmetric Synthesis: Developing catalytic asymmetric methods to synthesize chiral imidazo[1,2-a]quinoxaline derivatives is a significant and largely unexplored area. This is particularly relevant for targets where stereochemistry plays a crucial role in biological activity.
A summary of established and potential synthetic strategies is presented below.
| Synthetic Strategy | Description | Potential Advantages |
| Established Methods | ||
| Condensation Reactions | Condensation of an alpha-aminoalcohol with a quinoxaline (B1680401) followed by intramolecular cyclisation. nih.govresearchgate.net | Well-established, good for specific core structures. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, such as Suzuki cross-coupling for substitutions. nih.gov | Reduced reaction times, often higher yields. |
| One-Pot Procedures | Copper-catalyzed one-pot processes for the construction of benzo mdpi.comresearchgate.netimidazo[1,2-a]quinoxalines. researchgate.netresearchgate.net | Increased efficiency, reduced waste. |
| Future Avenues | ||
| Multi-Component Reactions | Combining three or more reactants in a single step to build complex molecules. | High efficiency, diversity-oriented synthesis. |
| C-H Functionalization | Direct modification of C-H bonds on the heterocyclic core. researchgate.net | High atom economy, access to novel derivatives. |
| Flow Chemistry | Continuous synthesis in a reactor system. | Scalability, high-throughput optimization, improved safety. |
Identification and Validation of New Biological Targets
Imidazo[1,2-a]quinoxalines have demonstrated activity against a range of targets, including phosphodiesterase 4 (PDE4), epidermal growth factor receptor (EGFR), and Pim kinases. nih.govmdpi.comnih.gov However, the full biological landscape of this scaffold is likely much broader. Future research must focus on identifying and validating novel molecular targets to expand their therapeutic potential.
Strategies for Target Identification and Validation:
In Silico Repurposing: Computational methods, such as ligand-based and structure-based virtual screening, can be employed to screen libraries of existing imidazo[1,2-a]quinoxalines against databases of known biological targets. f1000research.com This can rapidly generate hypotheses for new therapeutic applications.
Phenotypic Screening and Target Deconvolution: High-content phenotypic screening of diverse imidazo[1,2-a]quinoxaline libraries against various cell lines (e.g., cancer, neuronal, immune cells) can identify compounds with interesting biological effects. Subsequent target deconvolution using techniques like chemical proteomics (e.g., activity-based protein profiling), thermal proteome profiling, and genetic approaches (e.g., CRISPR/Cas9 screening) can pinpoint the specific molecular targets responsible for the observed phenotype.
Kinase Profiling: Given their success as kinase inhibitors (e.g., EGFR, Pim-1/2, JNK1), extensive kinase profiling of new derivatives against large panels of human kinases is a logical step. researchgate.netmdpi.comnih.gov This could uncover unexpected and highly selective inhibitors for under-explored kinases implicated in disease.
Epigenetic Targets: The potential of imidazo[1,2-a]quinoxalines to modulate epigenetic mechanisms (e.g., histone deacetylases, methyltransferases) is a largely unexplored but promising area.
The validation of these newly identified targets is a critical subsequent step, involving genetic validation, pharmacological modulation in disease models, and the use of advanced in vitro systems like organoids. wjbphs.com
Development of Imidazo[1,2-A]quinoxaline as Chemical Probes for Biological Systems
Beyond direct therapeutic use, well-characterized imidazo[1,2-a]quinoxaline derivatives can be powerful tools for basic research. The development of chemical probes based on this scaffold can help elucidate complex biological pathways and validate new drug targets.
A chemical probe should ideally possess high potency and selectivity for its intended target, along with a "matched" inactive but structurally similar negative control. Future efforts should focus on:
Affinity-Based Probes: Synthesizing derivatives functionalized with reactive groups (e.g., photo-affinity labels, electrophilic warheads) or reporter tags (e.g., biotin, fluorescent dyes). These probes can be used for activity-based protein profiling (ABPP) to identify and quantify target engagement in complex biological samples.
Fluorescent Probes: Creating intrinsically fluorescent imidazo[1,2-a]quinoxalines or conjugating them with fluorophores to visualize target localization and dynamics within living cells using advanced microscopy techniques.
Probes for Target Occupancy: Developing derivatives suitable for use in positron emission tomography (PET) imaging or other in vivo imaging modalities to non-invasively measure target engagement and guide the development of therapeutic agents.
The development of a highly specific JNK inhibitor, AX14373, from an initial imidazo[1,2-a]quinoxaline hit highlights the potential of this scaffold for creating selective chemical probes for kinase research. researchgate.net
Research into Non-Pharmacological Applications (e.g., Luminescent Materials, Optoelectronics)
The chemical properties of the imidazo[1,2-a]quinoxaline system extend beyond biological interactions. The fused aromatic structure suggests potential for applications in materials science, an area that is currently underexplored.
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some quinoxaline-based systems is a known property. researchgate.net Systematic investigation into the photophysical properties of a wide array of imidazo[1,2-a]quinoxaline derivatives could lead to the discovery of novel organic luminophores. By tuning the electronic properties of the scaffold through substituent modification, it may be possible to develop new materials for use in OLEDs, chemical sensors, and bio-imaging. researchgate.net
Optoelectronics and Organic Photovoltaics: The electron-deficient nature of the quinoxaline core makes these compounds interesting candidates for use as n-type materials in organic electronic devices. researchgate.net Research could focus on synthesizing derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Challenges and Prospects in Imidazo[1,2-A]quinoxaline Research and Development
Despite the significant promise, several challenges must be addressed to fully realize the potential of the imidazo[1,2-a]quinoxaline scaffold.
Current Challenges:
| Challenge | Description |
| Synthetic Accessibility | While many synthetic routes exist, the synthesis of complex or highly functionalized derivatives can be low-yielding and require multiple steps. researchgate.net |
| Selectivity | For applications in oncology, achieving high selectivity for a target kinase over other closely related kinases is a major hurdle to minimize off-target effects. |
| Physicochemical Properties | Many heterocyclic compounds face issues with poor water solubility, which can hinder their development as therapeutic agents. nih.gov Modifying the scaffold to improve drug-like properties without sacrificing activity is a key challenge. |
| Understanding Resistance | For anticancer applications, understanding and overcoming potential mechanisms of drug resistance is critical for long-term therapeutic success. mdpi.com |
Future Prospects:
The future of imidazo[1,2-a]quinoxaline research is bright. The scaffold's versatility makes it a rich starting point for drug discovery programs targeting a wide array of diseases, from cancers and inflammatory conditions to neurological disorders and infectious diseases. nih.govnih.govresearchgate.net Recent work has already highlighted their potential as antifungal agents in agriculture, opening a new field of application. nih.gov
The convergence of advanced synthetic methods, computational chemistry, and innovative biological screening platforms will undoubtedly accelerate the pace of discovery. The exploration of non-pharmacological applications in materials science represents a particularly exciting and nascent frontier. Continued interdisciplinary collaboration between synthetic chemists, medicinal chemists, biologists, and materials scientists will be essential to unlock the full potential of this remarkable heterocyclic system.
Q & A
Q. What are the standard synthetic routes for 4-methylimidazo[1,2-a]quinoxaline, and how can reaction conditions be optimized?
The compound is typically synthesized via intramolecular cyclization. A key method involves using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Optimization studies show that reaction efficiency depends on solvent choice (e.g., DMSO ≥10 equiv. for higher yields) and catalyst loading. Lower DMSO volumes (<10 equiv.) reduce yields due to incomplete cyclization .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound derivatives?
Key spectral markers include:
Q. What biological activities are associated with this compound, and how are in vitro assays designed?
The compound exhibits antitumor and antiproliferative properties. Standard assays include:
Q. What catalytic systems improve the efficiency of quinoxaline cyclization reactions?
Heterogeneous catalysts like Amberlyst-15 or SnO₂@MWCNTs enhance yield under mild conditions. For example, SnO₂@MWCNTs achieve >85% yield in solvent-free, ultrasound-assisted reactions at 60°C .
Advanced Research Questions
Q. How do substituents at the C-4 position influence the compound’s biological activity and electronic properties?
Introducing electron-withdrawing groups (e.g., –CF₃) enhances antiproliferative activity by increasing electrophilicity, as shown in SAR studies . Computational DFT models reveal that substituents alter HOMO-LUMO gaps, affecting binding to kinase targets like CK2 .
Q. What strategies address contradictions in reported synthetic yields for imidazoquinoxalines?
Discrepancies often arise from solvent purity or catalyst deactivation. Systematic optimization (e.g., varying DMSO equivalents or switching to microwave-assisted synthesis ) resolves these. Control experiments with inert atmospheres (N₂/Ar) can mitigate oxidative side reactions .
Q. How can regioselective functionalization (e.g., C–H iodination) be achieved for further derivatization?
C3-H iodination using TBAI/I₂ with p-toluenesulfonic acid as a promoter achieves >90% regioselectivity. The iodine atom serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl/alkynyl groups .
Q. What computational tools predict the enantiomerization barriers of atropisomeric imidazoquinoxalines?
Dynamic NMR and DFT calculations (B3LYP/6-31G*) model enantiomerization pathways. For example, 2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline N-oxides exhibit barriers >80 kJ/mol, making them stable to racemization at room temperature .
Q. How do green chemistry approaches improve the sustainability of imidazoquinoxaline synthesis?
Solvent-free microwave reactions with recyclable catalysts (e.g., Amberlyst-15) reduce waste. I₂-catalyzed sp³/sp² C–H coupling achieves atom economy ≥80% while avoiding toxic reagents .
Q. What structural modifications enhance blood-brain barrier (BBB) penetration for neurodegenerative disease applications?
Adding lipophilic groups (e.g., –CH₂CF₃) increases logP values, as confirmed by PAMPA-BBB assays. Fluorine substitution also improves bioavailability, as seen in analogs targeting Parkinson’s disease .
Methodological Challenges and Data Analysis
Q. How are reaction intermediates characterized in complex cyclization pathways?
LC-MS and in situ IR track intermediates like 1-(2-aminophenyl)pyrrole. Trapping experiments with MeOH quench reactive species (e.g., ketenes) for isolation and NMR analysis .
Q. What statistical methods validate antiplasmodial activity data against conflicting cytotoxicity results?
Selectivity indices (SI = IC₅₀ cytotoxic/IC₅₀ antiparasitic) are calculated using dose-response curves. Compounds with SI >10 (e.g., 4-trichloromethyl derivatives) prioritize further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
